molecular formula C5H5ClO3 B105078 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- CAS No. 95579-71-8

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-

Cat. No. B105078
CAS RN: 95579-71-8
M. Wt: 148.54 g/mol
InChI Key: DHRYDCOBLQUKRM-UHFFFAOYSA-N
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Description

The compound 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- is a derivative of 1,3-dioxolane, which is a heterocyclic compound. It is characterized by the presence of a dioxolane ring, a type of acetal, and is modified with chloro, methyl, and methylene groups at specific positions on the ring. This structure is related to various synthesized derivatives that have been studied for their polymerization potential, reactivity with other chemical agents, and physical properties .

Synthesis Analysis

The synthesis of derivatives of 1,3-dioxolan-2-one often involves the use of chlorinated precursors, such as chloroacetaldehyde, and subsequent polymerization or reaction with other chemical agents. For instance, 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using both radical and cationic routes . Similarly, 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes were synthesized from mono-, di-, and trichloroacetaldehyde and polymerized using cationic catalysts . These methods highlight the versatility of the dioxolane derivatives in forming polymers with varying properties.

Molecular Structure Analysis

The molecular structure of 1,3-dioxolan-2-one derivatives has been studied using spectroscopic techniques. For example, NMR, IR, and ultrasonic absorption measurements have been used to analyze the ring structures and identify possible rotational isomers in chloromethyl derivatives . These studies are crucial for understanding the behavior and reactivity of these compounds under different conditions.

Chemical Reactions Analysis

The reactivity of 1,3-dioxolan-2-one derivatives with various chemical agents has been explored in several studies. Derivatives of 4,4-dimethyl-5-methylene-1,3-dioxolane have been shown to react with dichlorocarbene, leading to adducts that can undergo thermal isomerization . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines has been investigated, resulting in the formation of 4-hydroxy-2-oxazolidinones and other heterocyclic systems . These reactions demonstrate the potential of these compounds in synthesizing a wide range of chemical products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolan-2-one derivatives are influenced by their molecular structure. For example, the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes resulted in high-melting colorless solids with good to excellent fire resistance, highlighting their potential for use in materials with specific performance requirements . The direction of chlorination of 1,3-dioxolan-4-ones has also been shown to depend on the nature of the substituent at the 5-position, affecting the properties of the resulting compounds .

Scientific Research Applications

Chiral Inhibitors of Leukotriene Biosynthesis

1,3-Dioxolanes, including variants similar to the specified compound, have been identified as chiral inhibitors of 5-lipoxygenase (5LO), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. These inhibitors show potential in vivo potency comparable to or superior to other leukotriene synthesis inhibitors undergoing clinical evaluation, such as ZD2138. The synthesis of these dioxolanes involves asymmetric dihydroxylation, indicating their potential therapeutic applications in inflammatory diseases (Crawley & Briggs, 1995).

Antifertility Effects

Research has also explored the antifertility effects of chlorine-substituted dioxolanes in male rats. The study includes the synthesis and biological activity evaluation of compounds related to 1,3-dioxolanes, demonstrating their potential in male antifertility applications. These findings open avenues for the development of novel contraceptives based on chlorine-substituted dioxolanes (Hirsch et al., 1975).

Scaffold for Serotonin Receptor Agonists

Compounds derived from the 1,3-dioxolane scaffold have been prepared and tested for their affinity at serotonin (5-HT1AR) and alpha1 adrenoceptors, with some showing significant agonistic activity. These compounds, including those with a 1,3-dioxane scaffold, demonstrate potential in treating conditions such as anxiety, depression, and chronic pain, highlighting the versatility of the dioxolane structure in medicinal chemistry (Franchini et al., 2019).

Carrier Systems for Drug Delivery

Dihydropyridine carriers, utilizing structures similar to 1,3-dioxolanes, have been investigated for the sustained delivery of therapeutics to the brain, showcasing the potential of these carriers in enhancing the treatment of neurological disorders. This research emphasizes the utility of dioxolane derivatives in developing drug delivery systems aimed at crossing the blood-brain barrier for effective therapeutic action (Palomino et al., 1989).

Prodrugs for Latentiation

Studies on (2-oxo-1,3-dioxol-4-yl)methyl esters as progenitors for drugs like methyldopa highlight the role of dioxolane derivatives in the development of prodrugs. These esters undergo hydrolysis to release the active drug, suggesting their potential in improving the bioavailability and therapeutic efficacy of medications (Saari et al., 1984).

Future Directions

The compound’s high yield in the synthesis of degradable and chemically recyclable polymers suggests potential for further exploration in this area .

properties

IUPAC Name

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRYDCOBLQUKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)OC(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461526
Record name 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-

CAS RN

95579-71-8
Record name 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 75 g of 4,5-dimethyl-1,3-dioxolene-2-one (IV) in 750 ml of methylene chloride was added 97.6 g of sulfuryl chloride dropwise at 40°-42° C. over 2 hours. The mixture was stirred for 40 minutes at the same temperature and evaporated in vacuo to remove the solvent. NMR spectrometry of the resulting oil revealed that the product was 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one (III) containing a trace amount of unreacted 4,5-dimethyl-1,3-dioxolene-2-one (IV). This oil was heated at 90° C. with stirring for 2 hours without isolating 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one (III) and then distilled in vacuo. 75.4 g (corresponding to an overall yield from 4,5-dimethyl-1,3-dioxolene-2-one (IV) of 77%) of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one (II) having the physicochemical properties described in Reference Example 1 was obtained.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

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